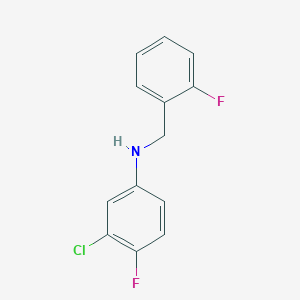

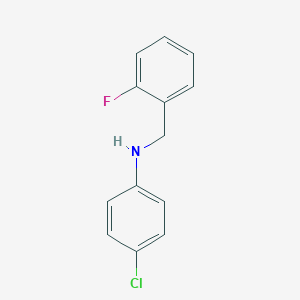

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photodehalogenation and Synthesis of Phenyl Cations and Benzyne

The study by Protti et al. (2012) demonstrates the photodehalogenation of fluoro or chlorobenzene derivatives, including compounds similar to (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine, which leads to the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates facilitate various chemical reactions, showcasing the compound's utility in designing photostabilizing groups for potentially less phototoxic fluorinated drugs Protti et al., 2012.

Soluble Fluoro-polyimides

Xie et al. (2001) investigated soluble fluoro-polyimides derived from a process that includes fluorine-containing aromatic diamines. Although not directly mentioning (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine, this research highlights the role of fluorine-substituted aromatic compounds in producing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting the broader applicability of such fluorinated compounds in material science Xie et al., 2001.

Synthesis of Fluorinated Heterocyclic Compounds

Binoy et al. (2021) synthesized a series of fluorinated heterocyclic compounds for pharmacological screening, showcasing the utility of fluorine substitution in enhancing the biological activity of pharmaceuticals. This research suggests the potential of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine and similar compounds in the development of new drugs with improved pharmacokinetic properties Binoy et al., 2021.

Derivatization Reagents for Chromatographic Determination

Kmieciak et al. (2023) compared derivatization procedures using fluorine-containing reagents for the chromatographic determination of polyamines in wine samples. This study exemplifies the applicability of fluorine-substituted compounds in analytical chemistry to enhance the detection and quantification of biologically significant molecules Kmieciak et al., 2023.

Palladium-catalyzed Substitution and Cross-coupling

Blessley et al. (2012) demonstrated the palladium-catalyzed substitution and cross-coupling of benzylic fluorides, indicating the potential of (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine in facilitating complex synthetic reactions through regioselective displacement of substituents, which is pivotal in organic synthesis and drug development Blessley et al., 2012.

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2N/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7,17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDEMQXUJTDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)

![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)

![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)

![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)